B1576275 Kassinatuerin-2Md

Kassinatuerin-2Md

Cat. No.: B1576275
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of Novel Chemical Entities in Advanced Research

The discovery of novel chemical entities is a cornerstone of advancement in biomedical and chemical sciences. Nature, a vast reservoir of complex molecules, continues to provide researchers with unique structural scaffolds for scientific exploration. mdpi.com Amphibian skin, in particular, is recognized as a remarkable source of bioactive peptides, which are components of the innate immune system that protect the animal from pathogenic microorganisms. mdpi.comimrpress.com These peptides are of significant interest as they can serve as templates for the development of new therapeutic agents. researchgate.net The relentless rise of antibiotic resistance globally has made the need for new classes of antimicrobial drugs particularly urgent. aosis.co.zawur.nl Peptides derived from natural sources, like those from frogs, are considered promising alternatives to conventional antibiotics because they often employ different mechanisms of action, potentially circumventing existing resistance pathways. aosis.co.zamdpi.com

Rationale for Investigating Kassinatuerin-2Md within Current Biomedical and Chemical Paradigms

Kassinatuerin-2Md is a member of the kassinatuerin family of peptides, which are isolated from the skin secretions of African hyperoliid frogs, such as Kassina senegalensis and Kassina maculata. nih.gov The investigation into Kassinatuerin-2Md and its relatives is driven by their demonstrated biological activities. Specifically, Kassinatuerin-2Md has been identified as an antibacterial peptide with activity against Gram-positive bacteria. The prototype, Kassinatuerin-2 from Kassina senegalensis, and its related peptides found in Kassina maculata (designated -2Ma, -2Mb, -2Mc, and -2Md) have shown potent inhibitory action against Staphylococcus aureus. nih.gov This specific bioactivity positions Kassinatuerin-2Md as a molecule of interest in the search for new antibiotics to combat drug-resistant pathogens. nih.gov

Contemporary Research Challenges and Opportunities Pertaining to Complex Organic Structures like Kassinatuerin-2Md

The study of complex natural peptides like Kassinatuerin-2Md presents both challenges and opportunities. A primary challenge is their isolation and characterization, which requires sophisticated techniques to obtain pure samples from complex biological mixtures. mdpi.comnih.gov Furthermore, while many natural peptides exhibit potent bioactivity, their therapeutic potential can be limited by issues such as hemolytic (red blood cell-damaging) activity or poor stability in the body. nih.govnih.gov For instance, the family of kassinatuerin-2 related peptides from K. maculata displayed weak hemolytic properties at concentrations where they were effective against bacteria. nih.gov

However, these challenges create opportunities for medicinal chemists and pharmacologists. The structure of Kassinatuerin-2Md serves as a natural scaffold that can be modified to enhance its therapeutic properties. ku.edu Research efforts often focus on creating synthetic analogues to improve target selectivity, increase potency, and reduce unwanted side effects like cytotoxicity. nih.govnih.gov The ability to synthesize these peptides and their variants allows for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing them into viable drug candidates. nih.gov

Overview of Research Objectives and Scope for Kassinatuerin-2Md Studies

Current and future research on Kassinatuerin-2Md and related peptides is centered on several key objectives. The primary goal is to fully elucidate its mechanism of action and to understand the structural features responsible for its antimicrobial activity. aosis.co.za A significant scope of research involves the chemical synthesis of Kassinatuerin-2Md and its analogues to explore how changes in the amino acid sequence affect its bioactivity and safety profile. nih.gov For example, studies on the related Kassinatuerin-1 have shown that substituting specific amino acids can either increase antimicrobial potency or reduce hemolytic activity, demonstrating the potential for rational drug design. nih.gov The overarching aim is to develop new peptide-based drugs that can effectively treat bacterial infections, particularly those caused by resistant strains like MRSA, while exhibiting minimal toxicity to human cells. mdpi.com

Compound Details

Compound NameOrigin / Type
Kassinatuerin-2MdPeptide from Kassina senegalensis / Kassina maculata
Kassinatuerin-1Peptide from Kassina senegalensis
Kassinatuerin-2Peptide from Kassina senegalensis
Kassinatuerin-3Peptide from Kassina senegalensis
KassininPeptide from Kassina senegalensis
Kassorin MPeptide from Kassina maculata
Kassorin SPeptide from Kassina senegalensis
TemporinsFamily of peptides from ranid frogs
InsulinPeptide hormone
MelittinPeptide from bee venom (used as a control in studies)

Research Findings on Kassinatuerin Peptides

Interactive Data Table: Antimicrobial Activity of Kassinatuerin-Related Peptides

This table summarizes the minimum inhibitory concentration (MIC) values for various kassinatuerin peptides against different microorganisms as reported in scientific literature. Lower MIC values indicate higher potency.

PeptideOrganismMIC (μM)Reference
Kassinatuerin-2MaStaphylococcus aureus16 nih.gov
Kassinatuerin-2MbStaphylococcus aureus16 nih.gov
Kassinatuerin-2McStaphylococcus aureus16 nih.gov
Kassinatuerin-2MdStaphylococcus aureus16 nih.gov
Kassinatuerin-2Ma-dEscherichia coli>200 nih.gov
Kassinatuerin-2Ma-dCandida albicans120 nih.gov
Kassinatuerin-3Staphylococcus aureus>512 mdpi.com
Kassinatuerin-3MRSA>512 mdpi.com
Kassinatuerin-3Enterococcus faecalis>512 mdpi.com
Kassinatuerin-1 AnalogueEscherichia coli6-12.5 nih.gov

Properties

bioactivity

Gram+, Mammalian cells,

sequence

IIGAIAAALPHVINAIKNTF

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Kassinatuerin 2md

Retrosynthetic Analysis and Strategic Disconnections of Kassinatuerin-2Md Skeleton

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scribd.com For a peptide like Kassinatuerin-2Md, the most logical retrosynthetic approach involves disconnections at the amide (peptide) bonds.

The primary strategy for the synthesis of peptides is Solid-Phase Peptide Synthesis (SPPS) , a method pioneered by Bruce Merrifield. csic.esbachem.com In the context of a retrosynthetic analysis for Kassinatuerin-2Md, the key disconnections would be the individual peptide bonds, breaking the 20-amino acid chain down to its constituent protected amino acid monomers.

The general retrosynthetic plan for Kassinatuerin-2Md using an SPPS approach is as follows:

Target Molecule: Kassinatuerin-2Md (a 20-residue peptide).

Final Disconnection: Cleavage from the solid support resin.

Iterative Disconnections: Sequential disconnection of each peptide bond, starting from the N-terminus and moving towards the C-terminus. Each disconnection reveals a simpler peptide attached to the resin and a protected amino acid that will be added in the forward synthesis.

Starting Materials: The 20 protected amino acid derivatives and a suitable solid support resin (e.g., Merrifield resin). scribd.com

This linear, stepwise approach is the foundation of SPPS and allows for the efficient and controlled assembly of the peptide chain.

Development and Optimization of Total Synthesis Pathways for Kassinatuerin-2Md

The total synthesis of Kassinatuerin-2Md is most practically achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. bachem.com

Exploration of Stereoselective and Enantioselective Approaches to Kassinatuerin-2Md

The synthesis of peptides requires stringent control of stereochemistry, as the biological activity is highly dependent on the specific arrangement of amino acid residues. In the context of Kassinatuerin-2Md, which is composed of L-amino acids, the stereoselectivity is primarily ensured by using enantiomerically pure L-amino acid building blocks.

During the coupling steps of SPPS, the use of appropriate coupling reagents and conditions is critical to prevent racemization, which can lead to the formation of diastereomeric peptides with reduced or altered biological activity. Common coupling reagents that minimize racemization include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma). csic.es

Scalable Synthetic Protocols for Kassinatuerin-2Md Precursors

The scalability of peptide synthesis is a significant consideration for potential therapeutic applications. SPPS is amenable to scaling, from laboratory-scale (milligrams) to industrial-scale (kilograms) production. bachem.com The choice of solid support, protecting group strategy, and coupling reagents all play a role in the efficiency and scalability of the synthesis.

For Kassinatuerin-2Md, a common and scalable approach would be the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group of the amino acids. The Fmoc group is advantageous because it is cleaved under mild basic conditions (e.g., with piperidine), which are orthogonal to the acidic conditions typically used to cleave the final peptide from the resin and remove side-chain protecting groups. csic.esbachem.com

A typical Fmoc-SPPS cycle for adding an amino acid to the growing Kassinatuerin-2Md chain would involve:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).

Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.

Coupling: Addition of the next Fmoc-protected amino acid, which is pre-activated with a coupling reagent, to the newly exposed N-terminal amine.

Washing: Washing the resin to remove excess reagents and byproducts.

This cycle is repeated for each of the 20 amino acids in the Kassinatuerin-2Md sequence.

Chemoenzymatic Synthesis Strategies for Kassinatuerin-2Md and Analogues

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. capes.gov.br While specific chemoenzymatic strategies for Kassinatuerin-2Md are not extensively documented, general approaches could be applied.

Design and Synthesis of Structural Analogues and Derivatives of Kassinatuerin-2Md for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a peptide influences its biological activity. nih.gov By systematically modifying the structure of Kassinatuerin-2Md and evaluating the antimicrobial and hemolytic activities of the resulting analogues, researchers can identify key residues and structural features important for its function. nih.gov

Systematic Modification of Key Functional Groups in Kassinatuerin-2Md

The synthesis of analogues of Kassinatuerin-2Md for SAR studies is readily accomplished using SPPS, as it allows for the straightforward substitution of any amino acid in the sequence. Key modifications could include:

Modifying Hydrophobicity: The hydrophobicity of the peptide influences its ability to insert into and disrupt the bacterial membrane. The hydrophobic residues in Kassinatuerin-2Md (Phe, Ile, Ala, Leu, Val, Pro) can be substituted with other hydrophobic or more/less hydrophobic amino acids to modulate this property. nih.gov

Introducing D-amino acids: Replacing L-amino acids with their D-enantiomers can increase the peptide's resistance to proteolytic degradation by host or bacterial proteases, thereby prolonging its half-life. However, this can also affect the peptide's secondary structure and activity. nih.gov

Alanine Scanning Mutagenesis: Systematically replacing each amino acid with Alanine (Ala) can help to identify residues that are critical for activity.

Table of Kassinatuerin-2 Analogue Modifications for SAR Studies

Modification Strategy Example Amino Acid Substitution Rationale Expected Outcome
Increased Cationicity Asn14 -> Lys; Thr19 -> Lys Increase net positive charge Enhanced antimicrobial activity
Altered Hydrophobicity Ala -> Trp or Phe Increase hydrophobicity Potentially altered membrane interaction and activity
Increased Proteolytic Stability L-amino acid -> D-amino acid Resistance to proteases Increased in vivo efficacy

| Conformational Restriction | Introduction of cyclic structures | Stabilize α-helical conformation | Potentially increased potency and selectivity |

The synthesis and evaluation of such analogues provide valuable data for the rational design of more potent and selective antimicrobial agents based on the Kassinatuerin-2Md scaffold.

Combinatorial Synthesis Approaches for Kassinatuerin-2Md Derivative Libraries

Combinatorial chemistry is a powerful tool for generating large libraries of related compounds, which can then be screened for improved activity or other desirable characteristics. routledge.com In the context of Kassinatuerin-2Md, combinatorial synthesis can be employed to create a diverse set of derivatives by systematically substituting amino acids at various positions within the peptide sequence.

The process typically involves solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid resin support. rsc.org To generate a library, a "split-mix" or "parallel synthesis" approach can be used. In a split-mix strategy, the resin is divided into multiple portions, and a different amino acid is coupled to each portion. The portions are then recombined, mixed, and split again for the next coupling step. This process allows for the creation of a vast number of unique peptide sequences.

For Kassinatuerin-2Md, a combinatorial library could be designed to explore the impact of specific amino acid properties, such as charge, hydrophobicity, and steric bulk, on its antimicrobial activity. For instance, substitutions could be focused on key regions of the peptide, such as the N-terminus or C-terminus, or at positions believed to be critical for its interaction with bacterial membranes. nih.gov

Table 1: Example of a Combinatorial Library Design for Kassinatuerin-2Md

PositionOriginal Amino AcidSubstitutionsRationale
1PheTrp, Tyr, AlaExplore the role of aromaticity and hydrophobicity at the N-terminus.
11HisLys, Arg, OrnInvestigate the effect of positive charge on membrane interaction.
17LysArg, Orn, HisModulate the overall positive charge and its distribution.
20PheTrp, Tyr, Ala, LeuAssess the importance of the C-terminal aromatic residue for activity.

Following synthesis, these libraries of Kassinatuerin-2Md derivatives would be screened to identify compounds with enhanced antimicrobial potency, a broader spectrum of activity, or reduced toxicity towards host cells.

Green Chemistry Principles and Sustainable Synthesis of Kassinatuerin-2Md

The traditional chemical synthesis of peptides, including Kassinatuerin-2Md, often involves the use of hazardous solvents and reagents, and generates significant amounts of waste. mdpi.comadvancedchemtech.com This has led to a growing emphasis on developing more sustainable and environmentally friendly synthetic methods based on the principles of green chemistry. skpharmteco.comgyrosproteintechnologies.com

Key areas of focus for the green synthesis of Kassinatuerin-2Md include:

Safer Solvents: A major contributor to the environmental impact of peptide synthesis is the use of solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are classified as hazardous. gyrosproteintechnologies.combiotage.com Research is actively exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and binary mixtures like DMSO/EtOAc. gyrosproteintechnologies.combiotage.com The ideal green solvent should have low toxicity, be biodegradable, and be sourced from renewable feedstocks. skpharmteco.com

Waste Reduction: A core principle of green chemistry is to minimize waste generation. skpharmteco.com In peptide synthesis, this can be achieved by optimizing reaction conditions to improve yields and reduce the number of purification steps. advancedchemtech.com Techniques like continuous flow synthesis are being explored to minimize solvent usage and waste production compared to traditional batch processes. advancedchemtech.com

Energy Efficiency: Utilizing methods like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. advancedchemtech.comresearchgate.net

Table 2: Application of Green Chemistry Principles to Kassinatuerin-2Md Synthesis

Green Chemistry PrincipleTraditional ApproachGreen AlternativeBenefit
Safer Solvents N,N-dimethylformamide (DMF)2-methyltetrahydrofuran (2-MeTHF), N-Butylpyrrolidinone (NBP)Reduced toxicity and environmental impact. biotage.comskpharmteco.com
Waste Prevention Multiple wash steps with large solvent volumesContinuous flow synthesis, optimized protocolsMinimized solvent consumption and waste generation. advancedchemtech.com
Design for Energy Efficiency Conventional heatingMicrowave-assisted or ultrasound-assisted synthesisFaster reactions and lower energy usage. advancedchemtech.comresearchgate.net
Use of Renewable Feedstocks Petroleum-derived solvents and reagentsBio-based solventsReduced reliance on fossil fuels.

The integration of these green chemistry principles into the synthesis of Kassinatuerin-2Md and its derivatives is crucial for the development of sustainable and economically viable therapeutic agents. mdpi.comnih.gov

Elucidation of Molecular Mechanisms and Biological Interactions of Kassinatuerin 2md

Investigation of Kassinatuerin-2Md Binding to Specific Macromolecular Targets

No publicly accessible research data exists on the specific macromolecular targets of Kassinatuerin-2Md.

In Silico Ligand-Protein Docking and Molecular Dynamics Simulations of Kassinatuerin-2Md

There are no published studies presenting in silico ligand-protein docking or molecular dynamics simulations for Kassinatuerin-2Md.

Biophysical Characterization of Kassinatuerin-2Md-Target Interactions (e.g., SPR, ITC)

Information regarding the biophysical characterization of Kassinatuerin-2Md's interactions with any biological target using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not available.

Cell-Free Receptor Binding Assays for Kassinatuerin-2Md

No data from cell-free receptor binding assays for Kassinatuerin-2Md has been reported in the scientific literature.

Enzyme Inhibition and Activation Kinetics Studies of Kassinatuerin-2Md

There are no available studies on the enzyme inhibition or activation kinetics of Kassinatuerin-2Md.

Kassinatuerin-2Md's Modulation of Intracellular Signaling Pathways

Research on how Kassinatuerin-2Md modulates intracellular signaling pathways has not been published.

Assessment of Kassinatuerin-2Md Effects on Second Messenger Systems

There is no available information on the effects of Kassinatuerin-2Md on second messenger systems.

Based on a comprehensive review of available scientific literature, detailed experimental data concerning the specific molecular and biological interactions of the chemical compound Kassinatuerin-2Md, as outlined in the requested article structure, is not available.

Research has identified Kassinatuerin-2Md as part of a family of four related peptides (Kassinatuerin-2Ma, -2Mb, -2Mc, and -2Md) isolated from the skin secretion of the African hyperoliid frog, Kassina maculata. nih.gov These peptides are all 20-amino-acid-long, C-terminally amidated molecules. nih.gov

Studies have characterized the antimicrobial and hemolytic activities of this peptide family. Synthetic versions of all four peptides, including Kassinatuerin-2Md, demonstrated potent inhibitory action against the Gram-positive bacterium Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 16 μM. nih.gov However, at this same concentration, they also exhibited 18% hemolytic activity against horse erythrocytes. nih.gov The peptides were found to be ineffective against the Gram-negative bacterium Escherichia coli and had relatively weak activity against the yeast Candida albicans. nih.gov This suggests that the Kassinatuerin-2 related peptides from K. maculata possess a specific spectrum of antimicrobial activity coupled with moderate hemolytic effects. nih.gov This bioactivity profile is in contrast to the prototype Kassinatuerin-2 isolated from Kassina senegalensis, which was found to be devoid of antimicrobial activity against tested microorganisms. nih.govnih.gov

While the research mentions "obvious membranolytic properties" as a likely mechanism for their antimicrobial and hemolytic effects, specific and in-depth studies required to address the requested topics were not found in the search results. nih.gov There is no available information on:

Protein Phosphorylation and Dephosphorylation Cascades: No studies were identified that analyzed the effects of Kassinatuerin-2Md on protein kinase or phosphatase activities or the resulting signaling cascades.

Protein-Protein Interaction Networks: There is no data on how Kassinatuerin-2Md might alter protein-protein interaction networks within cells.

Transcriptomic and Proteomic Responses: No gene expression profiling (RNA-Seq), quantitative proteomics, or metabolomics analyses have been published for cells exposed to Kassinatuerin-2Md.

Cellular Permeability and Uptake: Beyond the general implication of membrane disruption, there is no detailed assessment of the specific transport mechanisms, cellular uptake, or intracellular fate of Kassinatuerin-2Md. nih.gov

Due to the absence of specific research data for Kassinatuerin-2Md in these advanced areas of molecular and cellular biology, it is not possible to generate the requested article with scientifically accurate and detailed content for each specified subsection. Further research is required to elucidate these aspects of Kassinatuerin-2Md's biological function.

Cellular Permeability, Uptake, and Intracellular Fate of Kassinatuerin-2Md

Subcellular Localization and Distribution of Kassinatuerin-2Md within Cellular Compartments

The primary mechanism of action for Kassinatuerin-2Md, like other members of the antimicrobial peptide (AMP) family, is initiated at the cell surface of target microorganisms. imrpress.com These peptides, characterized by their cationic and amphipathic properties, are electrostatically attracted to the negatively charged components of bacterial membranes. imrpress.com The principal site of interaction is the plasma membrane, where the peptide disrupts membrane integrity, leading to cell lysis. imrpress.comresearchgate.net This rapid, membrane-targeting action is a hallmark of many frog skin AMPs and often precludes the need for entry into the cell. scielo.org.za

While the primary site of activity is the cell membrane, some antimicrobial peptides are capable of translocating across the membrane to engage with intracellular targets. imrpress.commdpi.com Once inside the cytoplasm, these peptides can interfere with fundamental cellular processes. mdpi.com Potential intracellular activities for AMPs include binding to nucleic acids (DNA and RNA), inhibiting protein synthesis, and disrupting enzymatic functions, which ultimately contribute to cell death. mdpi.comnih.gov

However, specific research detailing the translocation and subsequent subcellular distribution of Kassinatuerin-2Md within distinct cellular compartments is not extensively documented. The mechanism for related peptides, such as kassinatuerin-3, is suggested to be highly specific to the peptide's primary structure and its targeted cellular location. mdpi.com For many AMPs, their speed of action suggests that cell lysis occurs rapidly at the membrane level, often faster than would be required for translocation and interaction with specific intracellular targets. scielo.org.za The potential for Kassinatuerin-2Md to localize to specific organelles or compartments like the cytoplasm or with nucleic acids remains an area for further investigation. mdpi.com

Potential Cellular LocationAssociated Mechanism of Action for Antimicrobial PeptidesRelevance to Kassinatuerin-2Md
Bacterial Cell MembraneInitial electrostatic binding followed by membrane permeabilization and disruption (e.g., pore formation, micellization). imrpress.comscielo.org.zafrontiersin.orgConsidered the primary site of action based on the general mechanism of the Kassinatuerin family and other AMPs. researchgate.netmdpi.com
CytoplasmTranslocation across the cell membrane to interact with intracellular components. mdpi.comPossible, as observed with some AMPs, but not specifically documented for Kassinatuerin-2Md.
Nucleic Acids (DNA/RNA)Inhibition of replication, transcription, and translation processes. mdpi.comnih.govA potential intracellular target if translocation occurs, though specific studies on Kassinatuerin-2Md are lacking.

Intracellular Biotransformation and Metabolic Fate of Kassinatuerin-2Md in In Vitro Systems

The intracellular biotransformation and metabolic fate of Kassinatuerin-2Md have not been specifically characterized in in vitro systems. Biotransformation is the chemical conversion of substances by living organisms or enzyme preparations. nih.govnih.gov For peptide-based compounds, this process typically involves degradation by proteases and peptidases into smaller, inactive fragments and constituent amino acids.

In vitro metabolic studies, often utilizing systems such as pooled human liver microsomes (pHLMs) or S9 fractions, are standard methods to investigate the metabolic pathways of new chemical entities. nih.govnih.gov These systems allow for the identification of Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., conjugation) metabolites. However, the application of these methods to determine the metabolic fate of Kassinatuerin-2Md has not been reported in the available literature.

The stability of an antimicrobial peptide is a crucial factor for its therapeutic potential. The susceptibility of peptides to enzymatic degradation can limit their efficacy. For some synthetic peptides, it has been noted that their action on bacterial membranes may occur more rapidly than their degradation by peptidases. jmb.or.kr The inherent stability of Kassinatuerin-2Md against proteases within a cellular environment and the specific metabolites that would result from its breakdown are currently unknown. Further research using established in vitro models is required to elucidate the metabolic pathways and determine the rate of clearance and stability of this peptide.

Metabolic ProcessGeneral DescriptionPotential Relevance to Kassinatuerin-2Md
Proteolytic DegradationEnzymatic hydrolysis of peptide bonds by proteases and peptidases.As a peptide, Kassinatuerin-2Md is expected to be susceptible to this primary metabolic pathway, though its specific stability is unknown.
Phase I Metabolism (e.g., Hydrolysis)Introduction or unmasking of functional groups. For peptides, this is primarily hydrolysis of the peptide bonds. nih.govThis would be the main route of initial breakdown in standard in vitro metabolic systems (e.g., liver S9 fractions).
Phase II Metabolism (e.g., Conjugation)Covalent addition of an endogenous molecule (e.g., glucuronic acid) to the parent compound or its Phase I metabolites. nih.govLess common for peptides compared to small molecules, but potential conjugation of amino acid side chains could occur. Specific data for Kassinatuerin-2Md is not available.

Preclinical Biological Activity and Efficacy Studies of Kassinatuerin 2md

In Vitro Efficacy and Selectivity Profiling of Kassinatuerin-2Md

The initial stages of evaluating the therapeutic potential of Kassinatuerin-2Md involve a series of in vitro assays designed to determine its biological activity and selectivity in controlled laboratory settings. These studies are fundamental in understanding the peptide's mechanism of action and its effects on specific cellular targets and systems.

Cell-Based Functional Assays Demonstrating Kassinatuerin-2Md Activity in Relevant Disease Models (e.g., specific cell lines, primary cell cultures)

Currently, detailed public information from peer-reviewed studies specifically outlining the activity of Kassinatuerin-2Md in cell-based functional assays is limited. The available information indicates that Kassinatuerin-2Md is a peptide originating from frogs. bio-world.com Peptides from amphibian skin are often investigated for their antimicrobial and other biological activities.

Further research is required to populate data on specific cell lines and primary cell cultures where Kassinatuerin-2Md has been tested.

Interactive Table: Hypothetical Cell-Based Assay Data for Kassinatuerin-2Md

Cell Line/Primary CultureAssay TypeEndpoint MeasuredObserved Activity
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Phenotypic Screening of Kassinatuerin-2Md in Complex Biological Systems

Phenotypic screening allows for the assessment of a compound's effects in a more biologically complex environment, which can reveal unanticipated therapeutic activities.

There is currently no publicly available scientific literature detailing the results of phenotypic screening of Kassinatuerin-2Md in complex biological systems.

Evaluation of Kassinatuerin-2Md in Co-Culture and 3D Cell Models

Co-culture and 3D cell models provide a more physiologically relevant context for evaluating drug efficacy compared to traditional 2D cell cultures. These models can better mimic the in vivo environment, including cell-cell interactions and tissue architecture.

Specific studies evaluating Kassinatuerin-2Md in co-culture or 3D cell models have not been identified in the public domain.

In Vivo Efficacy Studies of Kassinatuerin-2Md in Established Animal Models of Disease

Following in vitro characterization, promising compounds are typically advanced to in vivo studies to assess their efficacy and safety in living organisms. These studies are critical for determining the potential of a compound to be developed into a therapeutic agent.

Experimental Design and Model Selection for Kassinatuerin-2Md Efficacy Testing

The selection of an appropriate animal model is crucial for the relevant assessment of a compound's efficacy. The choice of model depends on the anticipated therapeutic indication, which for many amphibian-derived peptides is often related to antimicrobial or immunomodulatory activities.

No specific in vivo efficacy studies for Kassinatuerin-2Md have been published, and therefore, details on experimental design and model selection are not available.

Dose-Response Characterization and Efficacy Assessment of Kassinatuerin-2Md in Preclinical Animal Studies

Dose-response studies are essential for determining the optimal dose range of a compound that elicits a therapeutic effect. These studies involve administering different doses of the compound to animal models and measuring the biological response.

As no in vivo efficacy studies for Kassinatuerin-2Md have been reported, data on its dose-response characterization and efficacy in preclinical animal models is not available.

Interactive Table: Hypothetical In Vivo Efficacy Data for Kassinatuerin-2Md

Animal ModelDisease IndicationDose Range TestedKey Efficacy EndpointOutcome
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Pharmacodynamic Biomarker Evaluation in Animal Models Treated with Kassinatuerin-2Md

Currently, there is a notable absence of published studies specifically detailing the evaluation of pharmacodynamic (PD) biomarkers in animal models treated with Kassinatuerin-2Md. Pharmacodynamic biomarkers are crucial indicators of a drug's effect on the body and can provide early evidence of its biological activity. In the broader context of antimicrobial peptide development, such biomarkers might include measurements of bacterial clearance, reduction in inflammatory markers (e.g., cytokines like TNF-α, IL-6), or changes in host immune cell populations at the site of infection. These assessments are vital for establishing a dose-response relationship and for optimizing treatment regimens. The development of biosimilars and other novel therapeutic agents often relies on PD biomarkers to demonstrate equivalence or efficacy without extensive clinical trials. nih.govaccelsiors.com

For a peptide like Kassinatuerin-2Md, future preclinical studies in relevant animal models of bacterial infection would need to establish and validate such biomarkers. This could involve quantifying the reduction in bacterial load in tissues such as skin or blood following treatment. Furthermore, monitoring host response biomarkers would be essential to understand the immunomodulatory effects of the peptide, a common feature of many host-defense peptides. ecancer.org

Tissue Distribution and Biodistribution of Kassinatuerin-2Md in Animal Models

Similar to the pharmacodynamic data, specific studies on the tissue distribution and biodistribution of Kassinatuerin-2Md in animal models are not available in the current scientific literature. Biodistribution studies are fundamental to understanding the pharmacokinetics of a new therapeutic agent, as they reveal where the compound travels in the body and where it accumulates. This information is critical for assessing both efficacy at the target site and potential for off-target toxicity.

Typically, such studies would involve administering a labeled version of Kassinatuerin-2Md (e.g., radiolabeled) to animal models and subsequently measuring its concentration in various organs and tissues over time. nih.govmdpi.comfrontiersin.org For an antimicrobial peptide intended for treating localized or systemic infections, it would be crucial to demonstrate that it can reach the site of infection in sufficient concentrations. The physicochemical properties of the peptide, such as its size, charge, and hydrophobicity, would significantly influence its distribution profile. Given that Kassinatuerin-2Md is isolated from frog skin, its potential use in topical applications for skin infections is a possibility, which would necessitate specific distribution studies within skin layers. genoskin.com

Advanced Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Studies for Kassinatuerin-2Md Analogues

While direct and extensive SAR and SER studies on Kassinatuerin-2Md are limited, research on closely related kassinatuerin peptides provides valuable insights into the structural features that govern their activity and efficacy.

Identification of Key Structural Features of Kassinatuerin-2Md Responsible for Activity

Kassinatuerin-2Md is part of a family of four related peptides (2Ma, 2Mb, 2Mc, and 2Md) isolated from the skin of the African hyperoliid frog, Kassina maculata. nih.gov These peptides are all 20 amino acids in length and are amidated at the C-terminus. nih.gov The sequence for Kassinatuerin-2Md is Phe-Ile-Gly-Ala-Ile-Ala-Ala-Ala-Leu-Pro-His-Val-Ile-Asn-Ala-Ile-Lys-Asn-Thr-Phe-NH₂.

Analysis of the kassinatuerin family and related peptides highlights several key structural features likely responsible for antimicrobial activity:

Cationicity : The presence of basic amino acid residues, such as Lysine (B10760008) (K), provides a net positive charge. This is a common characteristic of many antimicrobial peptides, facilitating their initial electrostatic interaction with the negatively charged components of bacterial membranes. imrpress.com

Amphipathic Structure : Like many antimicrobial peptides, kassinatuerins are predicted to form an amphipathic α-helix in a membrane-like environment. This structure, with distinct hydrophobic and hydrophilic faces, is crucial for membrane interaction and disruption. nih.govnih.govfrontiersin.org Helical wheel projections of related peptides, such as kassporin-KS1, illustrate this segregation of polar and non-polar residues. nih.gov

Hydrophobicity : A significant proportion of hydrophobic amino acids contributes to the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes. imrpress.com

Conserved Motifs : The kassinatuerin-2 family shares a consensus sequence: FX(1)GAIAAALPHVIX(2)AIKNAL, where X(1) can be L, F, V, or I, and X(2) can be S or N. nih.gov The high degree of conservation in the central and C-terminal regions suggests these areas are critical for maintaining structure and function. The shared 14-residue C-terminal motif between the active kassinatuerin-1 and the inactive prototype kassinatuerin-2 from K. senegalensis indicates this region is necessary but not sufficient for broad-spectrum activity. researchgate.net

The family of kassinatuerin-2 peptides from K. maculata demonstrated potent activity against the Gram-positive bacterium Staphylococcus aureus but were ineffective against the Gram-negative Escherichia coli and the yeast Candida albicans. nih.gov This specificity suggests that the structural features are finely tuned for interaction with particular membrane types.

Rational Design and Synthesis of Optimized Kassinatuerin-2Md Analogues Based on SAR Data

There are no published studies detailing the rational design and synthesis of analogues specifically derived from Kassinatuerin-2Md. However, studies on other kassinatuerins serve as a blueprint for how such optimization could be approached. The primary goals of analogue design are typically to increase antimicrobial potency, broaden the spectrum of activity, and reduce toxicity to host cells (e.g., hemolytic activity). imrpress.comoup.com

Key strategies from related peptide studies include:

Modulating Cationicity : A study on kassinatuerin-1 demonstrated that increasing the net positive charge by substituting neutral or acidic amino acids with L-lysine on the hydrophilic face of the helix enhanced antimicrobial potency against S. aureus and C. albicans. However, this also led to an increase in hemolytic activity. nih.govfrontiersin.org

D-Amino Acid Substitution : The same study on kassinatuerin-1 showed that substituting L-lysine with D-lysine could reduce hemolytic and cytolytic activities while retaining activity against Gram-negative bacteria. This is often attributed to a disruption of the perfect α-helical structure, which can decrease interaction with eukaryotic membranes while still allowing for antibacterial action. nih.govfrontiersin.org

Site-Specific Motif Insertion : Research on kassporin-KS1, another peptide from Kassina senegalensis, showed that inserting a "glycine-lysine" motif, common in other frog peptides, significantly enhanced antibacterial potency. The position of this insertion was critical, with the greatest enhancement observed when placed at positions 8 and 9. nih.gov This strategy highlights the potential for borrowing effective motifs from other peptide families.

Based on these principles, a rational design approach for Kassinatuerin-2Md analogues could involve the synthesis of a series of peptides with targeted substitutions. For instance, one could systematically replace residues on the presumed hydrophilic face with lysine to increase cationicity or introduce D-amino acids to modulate helicity and reduce toxicity. The biological activity of these analogues would then be systematically evaluated to build a comprehensive SAR profile for Kassinatuerin-2Md.

Advanced Analytical and Characterization Methodologies for Kassinatuerin 2md Research

Spectroscopic Techniques for Structural Elucidation of Kassinatuerin-2Md and its Metabolites (e.g., High-Resolution NMR, Mass Spectrometry, FTIR, UV-Vis)

The determination of the precise chemical structure of Kassinatuerin-2Md and any subsequent metabolites is foundational to understanding its function. A combination of spectroscopic methods is typically employed for this purpose.

Mass Spectrometry (MS) is indispensable for determining the molecular weight of Kassinatuerin-2Md with high accuracy. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. oup.com Tandem mass spectrometry (MS/MS) is further employed to sequence the peptide by fragmenting it and analyzing the resulting daughter ions. usp.brkcl.ac.uk This confirms the amino acid sequence, Phe-Ile-Gly-Ala-Ile-Ala-Ala-Ala-Leu-Pro-His-Val-Ile-Asn-Ala-Ile-Lys-Asn-Thr-Phe, and can identify any post-translational modifications or metabolic changes.

Fourier-Transform Infrared (FTIR) Spectroscopy offers insights into the secondary structure of Kassinatuerin-2Md by analyzing its vibrational modes. mnhn.fr The amide I band (1600-1700 cm⁻¹) is particularly informative, with characteristic frequencies corresponding to α-helices, β-sheets, and random coils.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a simpler technique used to quantify the peptide concentration in solution by measuring the absorbance of aromatic amino acid residues, such as Phenylalanine, at around 280 nm. oxinst.com It can also be used to monitor conformational changes that affect the local environment of these residues.

Spectroscopic Technique Information Obtained Typical Application in Kassinatuerin-2Md Research
High-Resolution NMR 3D structure, conformational dynamics, amino acid assignments.Determining the solution structure and flexibility of Kassinatuerin-2Md.
Mass Spectrometry (MS/MS) Molecular weight, amino acid sequence, post-translational modifications.Confirming the primary structure and identifying metabolites. usp.brkcl.ac.uk
FTIR Spectroscopy Secondary structure elements (α-helix, β-sheet).Assessing the overall fold and conformational integrity of the peptide. mnhn.fr
UV-Vis Spectroscopy Peptide concentration, monitoring conformational changes.Routine quantification and stability studies. oxinst.com

Chromatographic Separation and Purity Assessment Methods for Kassinatuerin-2Md (e.g., HPLC, UPLC, GC, SFC)

Ensuring the purity of a synthetic or isolated peptide is critical for accurate biological and structural studies. Chromatographic techniques are the gold standard for this purpose. khanacademy.orgwikipedia.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for the purification and purity assessment of peptides like Kassinatuerin-2Md. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase and a polar mobile phase gradient (e.g., water/acetonitrile with trifluoroacetic acid), is particularly effective for separating peptides based on their hydrophobicity. nih.gov The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram. A purity of >95% is often required for research applications. oup.comwur.nl

Gas Chromatography (GC) is generally not suitable for intact peptides like Kassinatuerin-2Md due to their low volatility and thermal instability. However, GC-MS can be used for the analysis of derivatized amino acids to confirm the amino acid composition of the peptide.

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid as the mobile phase. It can offer faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. While less common for peptides, it can be a valuable tool for specific separation challenges.

Chromatographic Method Principle of Separation Primary Use for Kassinatuerin-2Md
HPLC/UPLC Differential partitioning between a stationary and a liquid mobile phase.Purification and purity assessment. nih.gov
GC Partitioning between a stationary phase and a gaseous mobile phase.Amino acid composition analysis (after derivatization).
SFC Partitioning between a stationary phase and a supercritical fluid mobile phase.Alternative for purification, offering speed and reduced solvent use.

Crystallographic Analysis of Kassinatuerin-2Md and Co-Crystals with Biological Targets (e.g., X-ray Diffraction, Cryo-EM)

While NMR provides the solution structure, X-ray crystallography can reveal the atomic-level three-dimensional structure of Kassinatuerin-2Md in its solid, crystalline state. nih.gov This requires obtaining high-quality crystals of the peptide, which can be a challenging process. The resulting electron density map provides precise coordinates of each atom, offering unparalleled detail of the peptide's conformation.

Furthermore, co-crystallizing Kassinatuerin-2Md with its biological targets, such as bacterial membrane components or specific enzymes, can provide invaluable insights into its mechanism of action. nih.gov The structure of the complex would reveal the specific amino acid residues involved in binding and the conformational changes that may occur upon interaction.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes and membrane-bound proteins. While Kassinatuerin-2Md itself is too small for single-particle cryo-EM, this technique could be instrumental in visualizing how the peptide interacts with and disrupts larger structures like bacterial cell membranes.

Development of Bioanalytical Methods for Kassinatuerin-2Md Quantification in Complex Biological Matrices (for research purposes only)

To study the pharmacokinetics and distribution of Kassinatuerin-2Md in preclinical research models, sensitive and selective bioanalytical methods are required to measure its concentration in complex biological samples like plasma, serum, or tissue homogenates. cuni.czchromatographyonline.comeuropa.eu

LC-MS/MS Method Development and Validation for Kassinatuerin-2Md in Preclinical Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules and peptides in biological matrices due to its high sensitivity, specificity, and throughput. kcl.ac.ukcuni.cz

Method Development involves several key steps:

Sample Preparation: Developing a robust extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components from the biological matrix and isolate Kassinatuerin-2Md.

Chromatographic Separation: Optimizing the LC method (column, mobile phases, gradient) to achieve a sharp peak for Kassinatuerin-2Md and separate it from matrix components. technologynetworks.com

Mass Spectrometric Detection: Optimizing the MS/MS parameters, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM), to ensure selective and sensitive detection. technologynetworks.commdpi.com A stable isotope-labeled version of Kassinatuerin-2Md would be the ideal internal standard to correct for matrix effects and variability in extraction and injection. cuni.cz

Method Validation is performed to ensure the reliability of the data. chromatographyonline.com Key validation parameters include:

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

Accuracy and Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.

Calibration Curve: Establishing the relationship between concentration and response, and defining the Lower and Upper Limits of Quantification (LLOQ and ULOQ). nih.gov

Recovery: Assessing the efficiency of the extraction process.

Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.

Stability: Testing the stability of Kassinatuerin-2Md in the biological matrix under various storage and handling conditions.

LC-MS/MS Validation Parameter Description
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.
Accuracy Closeness of the determined value to the nominal or known true value.
Precision Closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
LLOQ/ULOQ The lowest and highest analyte concentrations in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Radiometric Labeling and Detection Strategies for Kassinatuerin-2Md Research

Radiolabeling offers an alternative and highly sensitive method for tracking Kassinatuerin-2Md in preclinical studies. rsc.orgacs.org This involves incorporating a radioactive isotope into the peptide's structure.

Common labeling strategies include:

Tritium (³H) Labeling: Tritium is a low-energy beta emitter, making it suitable for in vitro receptor binding assays and some in vivo studies where high resolution is needed. moravek.com

Carbon-14 (¹⁴C) Labeling: ¹⁴C can be incorporated into the peptide backbone during synthesis by using a ¹⁴C-labeled amino acid. rsc.orgmoravek.com This provides a very stable label that is ideal for metabolic fate and pharmacokinetic studies.

Iodine-125 (¹²⁵I) Labeling: If the peptide contains a tyrosine or histidine residue, it can be readily labeled with ¹²⁵I, a gamma emitter. moravek.comnih.gov This is a common method for radioimmunoassays and in vitro binding studies.

The choice of radionuclide depends on the specific research application, considering factors like the half-life of the isotope, the type of radiation emitted, and the potential impact of the label on the peptide's biological activity. nih.gov Detection is typically achieved through liquid scintillation counting for beta emitters or gamma counting for gamma emitters.

Computational Chemistry and Rational Design Strategies for Kassinatuerin 2md

De Novo Molecular Design and Ligand-Based Design Approaches for Kassinatuerin-2Md Analogues

De novo design and ligand-based approaches are powerful computational tools for the creation of novel Kassinatuerin-2Md analogues with improved activity and selectivity. De novo design involves the construction of peptide sequences from scratch, guided by fundamental principles of molecular recognition and antimicrobial activity. nih.govresearchgate.net This approach allows for the exploration of a vast chemical space to identify entirely new peptide scaffolds that mimic the essential features of Kassinatuerin-2Md.

Ligand-based design, on the other hand, utilizes the known structure and activity of Kassinatuerin-2Md as a template to design new analogues. frontiersin.org This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By systematically modifying the amino acid sequence of Kassinatuerin-2Md and evaluating the predicted impact on its physicochemical properties, researchers can rationally design analogues with enhanced potency and reduced toxicity.

A common strategy in the rational design of antimicrobial peptides (AMPs) like Kassinatuerin-2Md is to optimize properties such as cationicity, hydrophobicity, and amphipathicity, which are crucial for their interaction with bacterial membranes. mdpi.comresearchgate.net For instance, increasing the net positive charge through the substitution of neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine can enhance the initial electrostatic attraction to the negatively charged bacterial cell wall.

Analogue ID Sequence Modification Predicted Net Charge Predicted Hydrophobicity (H) Predicted Antimicrobial Activity (MIC, µM)
Kassinatuerin-2Md(Native Sequence)+30.5216
K2Md-Analog-01Gln8 -> Lys+40.508
K2Md-Analog-02Ala12 -> Trp+30.6512
K2Md-Analog-03Gln8 -> Lys, Ala12 -> Trp+40.634
K2Md-Analog-04Ser16 -> Lys+40.516

Interactive Data Table: The table above illustrates hypothetical Kassinatuerin-2Md analogues designed using ligand-based approaches. Modifications are focused on increasing net charge and hydrophobicity to potentially enhance antimicrobial activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Kassinatuerin-2Md Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org In the context of Kassinatuerin-2Md, QSAR can be employed to predict the antimicrobial potency of newly designed derivatives based on their physicochemical properties.

The first step in QSAR modeling is to generate a dataset of Kassinatuerin-2Md analogues with experimentally determined antimicrobial activities. Next, a variety of molecular descriptors, such as hydrophobicity, molecular weight, charge, and helical content, are calculated for each analogue. These descriptors are then used to build a mathematical model that correlates them with the observed biological activity.

Once a robust QSAR model is developed, it can be used to predict the activity of virtual Kassinatuerin-2Md derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This approach significantly accelerates the drug discovery process by reducing the time and cost associated with synthesizing and screening a large number of compounds.

Descriptor Coefficient p-value Interpretation
Net Positive Charge-0.85< 0.01Higher positive charge correlates with lower MIC (higher potency).
Hydrophobic Moment-0.62< 0.05Increased amphipathicity correlates with lower MIC.
Helical Content (%)-0.45< 0.05Higher helical stability is associated with improved activity.
Molecular Weight0.21> 0.05Not a significant predictor of activity in this model.

Interactive Data Table: This table presents a hypothetical QSAR model for Kassinatuerin-2Md derivatives, indicating the correlation between key physicochemical descriptors and antimicrobial activity.

Advanced Molecular Dynamics Simulations and Binding Free Energy Calculations for Kassinatuerin-2Md-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions at an atomic level. ethz.chnih.govresearchgate.net In the study of Kassinatuerin-2Md, MD simulations can provide valuable insights into its mechanism of action, particularly its interaction with bacterial cell membranes. These simulations can visualize how the peptide binds to and disrupts the lipid bilayer, leading to cell death. acs.org

Binding free energy calculations, often performed in conjunction with MD simulations, can quantify the strength of the interaction between Kassinatuerin-2Md and its target. nih.govbirzeit.eduresearchgate.net Methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding affinity. This information is crucial for understanding the structure-activity relationship and for designing analogues with improved target binding.

By simulating the interaction of various Kassinatuerin-2Md analogues with model bacterial membranes, researchers can predict which modifications are most likely to enhance membrane disruption and, consequently, antimicrobial activity. nih.gov

Virtual Screening and Chemoinformatics Approaches for Identifying Novel Kassinatuerin-2Md Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.gov In the context of Kassinatuerin-2Md, virtual screening can be used to identify novel peptide scaffolds that mimic its antimicrobial properties. This can be achieved through both ligand-based and structure-based approaches.

Ligand-based virtual screening involves searching for molecules that are structurally similar to Kassinatuerin-2Md, while structure-based virtual screening uses the three-dimensional structure of the peptide's target (e.g., the bacterial membrane) to identify compounds that are predicted to bind to it.

Chemoinformatics tools are essential for managing and analyzing the large datasets generated during virtual screening. researchgate.net These tools can be used to filter and prioritize hits, as well as to identify common structural motifs among the most active compounds. This information can then be used to guide the design of new Kassinatuerin-2Md analogues with improved therapeutic potential.

Artificial Intelligence and Machine Learning Applications in Kassinatuerin-2Md Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery. nih.govnih.govacs.org In the context of Kassinatuerin-2Md research, AI and ML algorithms can be used for a variety of tasks, including:

Predicting Antimicrobial Activity: Machine learning models can be trained on large datasets of known AMPs to predict the antimicrobial activity of novel Kassinatuerin-2Md analogues. mdpi.complos.org

De Novo Peptide Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new peptide sequences with desired antimicrobial properties. mdpi.comresearchgate.net

Optimizing Peptide Properties: AI algorithms can be used to optimize multiple properties of Kassinatuerin-2Md simultaneously, such as potency, selectivity, and stability.

The application of AI and ML in Kassinatuerin-2Md research has the potential to significantly accelerate the discovery and development of new antimicrobial therapies. nih.gov By leveraging the power of these advanced computational techniques, researchers can explore a vast chemical space and identify promising drug candidates with greater efficiency and accuracy.

AI/ML Model Application in Kassinatuerin-2Md Research Potential Outcome
Random Forest ClassifierPrediction of antimicrobial activity of new analogues.Prioritization of candidates for synthesis.
Recurrent Neural Network (RNN)Generation of novel peptide sequences.Discovery of new antimicrobial scaffolds.
Genetic AlgorithmMulti-objective optimization of peptide properties.Design of analogues with balanced potency and safety profiles.

Interactive Data Table: This table summarizes the potential applications of various AI and machine learning models in the research and development of Kassinatuerin-2Md.

Future Directions and Translational Research Potential of Kassinatuerin 2md

Identification of Novel Research Niches and Mechanistic Hypotheses for Kassinatuerin-2Md

Kassinatuerin-2Md belongs to a family of related peptides, including Kassinatuerin-2Ma, -2Mb, and -2Mc, isolated from the skin of the African hyperoliid frog, Kassina maculata. nih.gov Research has shown that these peptides exhibit potent inhibitory activity against the Gram-positive bacterium Staphylococcus aureus but are notably ineffective against the Gram-negative Escherichia coli. nih.gov This specificity suggests a primary mechanism of action targeting cellular structures or pathways unique to Gram-positive bacteria.

The primary mechanism for many frog-derived antimicrobial peptides involves interaction with and disruption of the bacterial cell membrane. imrpress.comnih.gov It is hypothesized that cationic peptides like the kassinatuerins are electrostatically drawn to the negatively charged components of the bacterial membrane, leading to insertion, pore formation, and ultimately cell lysis. nih.gov The speed of this action points towards a mechanism of cell lysis through interaction with membrane lipids rather than binding to specific cellular receptors. scielo.org.za

Future research must delve deeper into these mechanisms. A key research niche lies in exploring activities beyond direct bactericidal effects. For instance, Kassinatuerin-3, another peptide from Kassina senegalensis, has demonstrated the ability to eradicate S. aureus biofilms. researchgate.netmdpi.com Given the structural relation, a novel research avenue would be to investigate the anti-biofilm potential of Kassinatuerin-2Md. Other promising areas include exploring its potential as an anti-fungal, anti-parasitic, or anti-cancer agent, as has been observed with other AMPs. acs.orgmdpi.com

Table 1: Antimicrobial Activity of Kassinatuerin-2 Related Peptides

Peptide Target Organism Minimal Inhibitory Concentration (MIC) Hemolytic Activity (at MIC)
Kassinatuerin-2Ma Staphylococcus aureus 16 µM 18% hemolysis of horse erythrocytes
Kassinatuerin-2Mb Staphylococcus aureus 16 µM 18% hemolysis of horse erythrocytes
Kassinatuerin-2Mc Staphylococcus aureus 16 µM 18% hemolysis of horse erythrocytes
Kassinatuerin-2Md Staphylococcus aureus 16 µM 18% hemolysis of horse erythrocytes
Kassinatuerin-2Ma-d Escherichia coli Ineffective up to 200 µM Not applicable
Kassinatuerin-2Ma-d Candida albicans 120 µM Not specified

Data sourced from a study on Kassinatuerin-2 related peptides from Kassina maculata. nih.gov

Integration of Kassinatuerin-2Md Research into Systems Biology and Network Pharmacology Perspectives

For a peptide like Kassinatuerin-2Md, a network pharmacology approach could:

Predict Potential Targets: By analyzing the peptide's structure and physicochemical properties, computational tools can predict its interactions with a wide range of proteins and cellular components beyond the bacterial membrane. plos.org

Elucidate Off-Target Effects: This approach can help identify potential unintended interactions within the host, providing early insights into possible toxicity or side effects. plos.org

Identify Synergistic Combinations: Network analysis may reveal opportunities to combine Kassinatuerin-2Md with conventional antibiotics to enhance efficacy and overcome resistance. mdpi.com

Uncover Immunomodulatory Roles: Many AMPs are now understood to have roles in modulating the host immune response. acs.orgmdpi.com Systems biology can help map these effects, such as the potential for Kassinatuerin-2Md to influence inflammatory pathways or recruit immune cells.

Integrating Kassinatuerin-2Md research into these frameworks requires the use of bioinformatics databases and computational modeling tools, such as deep learning and neural networks, to predict peptide activities and interactions. nih.govnih.govbiorxiv.org

Exploration of Advanced Delivery Systems for Kassinatuerin-2Md (e.g., Nanoparticle Encapsulation, Prodrug Strategies for research)

A significant hurdle in the clinical development of AMPs is their potential for toxicity to host cells and rapid degradation by proteases in the body. scielo.org.zanih.gov Advanced delivery systems offer a promising strategy to overcome these limitations by protecting the peptide, improving its stability, and targeting it to the site of infection. scienceopen.comaimspress.com

Nanoparticle Encapsulation: Encapsulating Kassinatuerin-2Md within nanoparticles can enhance its therapeutic index. scienceopen.com Various materials are being explored for AMP delivery:

Polymeric Nanoparticles: Biocompatible polymers like poly(lactic-co-glycolic) acid (PLGA) can be used to create nanoparticles that provide controlled, sustained release of the peptide and protect it from premature degradation. mdpi.com

Lipid-Based Nanoparticles: Liposomes and micelles can shield the peptide, reduce hemolytic activity, and improve its pharmacokinetic profile. asm.org

Chitosan Nanoparticles: This natural polysaccharide is biodegradable, biocompatible, and has its own antimicrobial properties, offering potential synergistic effects when used to deliver AMPs. pensoft.net

Table 2: Examples of Nanoparticle Delivery Systems for Antimicrobial Peptides

Nanoparticle Type Encapsulated Peptide Key Advantages
Polymeric Nanoparticles (PLGA) Esculentin-1a derivative (frog skin AMP) Controlled release, protection from degradation, enhanced penetration through mucus. scienceopen.commdpi.com
Lipid-Core Micelles AA139 Reduced toxicity, prolonged residence time in lungs. asm.org
Chitosan-based Nanoparticles RBRBR (ultrashort synthetic AMP) Reduced toxicity, sustained release, inhibition of biofilm formation. nih.gov

Prodrug Strategies: Another advanced approach is the design of prodrugs, where Kassinatuerin-2Md is chemically modified into an inactive form. This prodrug would then be activated specifically at the site of infection, for example, by enzymes produced by the target bacteria. This strategy could significantly reduce systemic toxicity and improve the peptide's specificity.

Interdisciplinary Research Collaborations and Consortium Building for Kassinatuerin-2Md Advancement

The complex journey of a novel compound like Kassinatuerin-2Md from discovery to potential application necessitates a highly collaborative, interdisciplinary approach. mdpi.com No single research group possesses all the necessary expertise. Advancing research in this area will require the formation of consortia that bring together:

Natural Product Chemists: To isolate and characterize Kassinatuerin-2Md and related peptides from their natural sources.

Microbiologists: To comprehensively evaluate its spectrum of activity against a wide range of pathogens, including antibiotic-resistant strains, and to study mechanisms of resistance. nih.gov

Structural Biologists: To determine the three-dimensional structure of the peptide and its complexes with bacterial membranes or other targets.

Pharmacologists and Toxicologists: To study its behavior in biological systems and assess its safety profile.

Material Scientists and Bioengineers: To design and fabricate advanced delivery systems like nanoparticles and prodrugs. mdpi.com

Computational Biologists and Bioinformaticians: To apply systems biology and network pharmacology models to predict activity and guide experiments. acs.org

Such collaborations are essential for pooling resources, sharing data, and accelerating the pace of discovery and development in the field of antimicrobial peptides. mdpi.com

Ethical Considerations and Societal Impact of Research on Novel Compounds like Kassinatuerin-2Md

The development of novel antimicrobial peptides is framed by a number of important ethical considerations. The overarching moral imperative is to address the global crisis of antimicrobial resistance (AMR), as the failure to develop new anti-infectives poses an unacceptable risk to global public health. frontiersin.org

Key ethical dimensions include:

Bioprospecting and Benefit-Sharing: Kassinatuerin-2Md originates from a specific amphibian species in a particular region. Ethical research practice demands fair and equitable sharing of any benefits—whether academic or commercial—that arise from this biodiversity with the country of origin.

Animal Welfare: The collection of skin secretions from frogs must be conducted under strict ethical guidelines that minimize harm and stress to the animals.

Patient Safety in Future Trials: The primary ethical concern in any drug development is patient safety. frontiersin.org This requires a thorough preclinical evaluation of both efficacy and toxicity before any consideration of human trials.

Responsible Stewardship: If Kassinatuerin-2Md or its derivatives were to become therapeutic agents, their use would need to be governed by principles of antimicrobial stewardship to prevent the development of resistance. frontiersin.org

The societal impact of successfully developing new classes of antimicrobials based on peptides like Kassinatuerin-2Md would be profound, offering new hope in the fight against drug-resistant infections. However, this potential must be pursued within a robust ethical framework that respects biodiversity, ensures animal welfare, and prioritizes human health and safety.

Q & A

Q. How to address potential biases in Kassinatuerin-2Md research collaborations?

  • Methodological Answer : Establish authorship agreements early, defining roles using CRediT (Contributor Roles Taxonomy). Disclose funding sources and conflicts of interest in the manuscript. Use blinded data analysis to mitigate confirmation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.